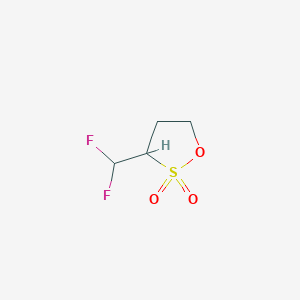

3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is a compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a difluoromethyl group attached to an oxathiolane ring, which is a sulfur-containing heterocycle. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it a valuable target for various synthetic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione typically involves the introduction of the difluoromethyl group into the oxathiolane ring. One common method involves the reaction of a suitable oxathiolane precursor with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the process. Additionally, the development of cost-effective and environmentally friendly difluoromethylating agents is crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiolane ring to more reduced sulfur-containing species.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the oxathiolane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique reactivity makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s stability and reactivity profile make it a potential candidate for drug development, particularly in targeting specific enzymes or pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity. Additionally, the oxathiolane ring can undergo various chemical transformations, modulating the compound’s activity and stability .

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione: Similar structure but with a trifluoromethyl group.

3-(Chloromethyl)-1,2lambda~6~-oxathiolane-2,2-dione: Contains a chloromethyl group instead of difluoromethyl.

3-(Methyl)-1,2lambda~6~-oxathiolane-2,2-dione: Contains a methyl group instead of difluoromethyl.

Uniqueness

The presence of the difluoromethyl group in 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its analogs and valuable for specific applications in pharmaceuticals and materials science .

Actividad Biológica

3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione, also known as 1,2λ⁶-oxathiolane-2,2-dione, is a heterocyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields.

- IUPAC Name : 1,2λ⁶-oxathiolane-2,2-dione

- CAS Number : 1120-71-4

- Molecular Formula : C3H6O3S

- Molecular Weight : 122.14 g/mol

- Structure : The compound contains a sulfur atom in a cyclic structure with two carbonyl groups that contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves the disruption of microbial cell wall synthesis and interference with metabolic pathways. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL depending on the strain tested .

Anticancer Activity

The compound has shown promising anticancer properties in vitro. In a series of experiments involving different cancer cell lines (e.g., HeLa and MCF-7), it was found to induce apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were approximately 15 µM and 20 µM respectively . Additionally, the compound's difluoromethyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

Neuroprotective Effects

Recent studies have suggested neuroprotective effects of this compound in models of oxidative stress. It was shown to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This positions it as a candidate for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with 10 µM of the compound over a 24-hour period . These findings support further investigation into its mechanism of action.

Research Findings Summary Table

Propiedades

Número CAS |

652143-77-6 |

|---|---|

Fórmula molecular |

C4H6F2O3S |

Peso molecular |

172.15 g/mol |

Nombre IUPAC |

3-(difluoromethyl)oxathiolane 2,2-dioxide |

InChI |

InChI=1S/C4H6F2O3S/c5-4(6)3-1-2-9-10(3,7)8/h3-4H,1-2H2 |

Clave InChI |

UYLCQTLDEGFJER-UHFFFAOYSA-N |

SMILES canónico |

C1COS(=O)(=O)C1C(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.